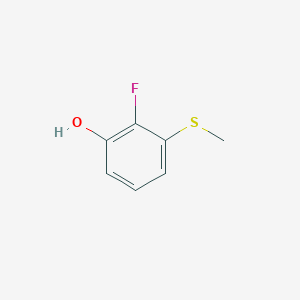
2-Fluoro-3-(methylthio)phenol
Übersicht
Beschreibung
2-Fluoro-3-(methylthio)phenol is a chemical compound with the CAS Number: 1243283-09-1 . It has a molecular weight of 158.2 and its IUPAC name is 2-fluoro-3-(methylsulfanyl)phenol . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for 2-Fluoro-3-(methylthio)phenol is 1S/C7H7FOS/c1-10-6-4-2-3-5(9)7(6)8/h2-4,9H,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis
Phenols, which 2-Fluoro-3-(methylthio)phenol is a type of, are known to be very reactive towards electrophilic aromatic substitution . They can undergo oxidation to form quinones and reduction to form hydroquinones .Physical And Chemical Properties Analysis
2-Fluoro-3-(methylthio)phenol is a solid compound . It has a storage temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Fluorinated Chromenes Synthesis : The reaction of fluorinated compounds with phenols, including those similar to 2-fluoro-3-(methylthio)phenol, leads to the formation of fluorinated chromenes. These compounds are analogues of natural insect antijuvenile hormones, indicating their potential use in biological studies (Camps, Coll, Messeguer, & Pericas, 1980).
Oxidative Coupling in Organic Synthesis : Fluorinated compounds are used in oxidative coupling reactions, which are crucial for synthesizing a variety of organic structures, including lignan and alkaloid precursors. This suggests the relevance of such compounds in advanced organic synthesis (Planchenault, Dhal, & Robin, 1993).
Copper(II) Mediated C–H Methylthiolation : Fluorinated compounds like 2-fluoro-3-(methylthio)phenol are involved in C–H methylthiolation, a process significant in creating aryl methyl sulfides. This reaction is important in the synthesis of complex organic molecules (Xiao, Wang, Liu, Zhang, & Xu, 2019).
Applications in Analytical Chemistry
Fluorescent Chemo-sensing : Fluorinated phenols are used in developing fluorescent sensors for metal ions, such as aluminum. This has implications in environmental monitoring and biological studies (Rahman et al., 2017).
Anaerobic Transformation Studies : Research into the anaerobic transformation of phenol derivatives to benzoate indicates the use of fluorinated phenols in biochemical and environmental studies. This is particularly relevant for understanding microbial degradation processes (Genthner, Townsend, & Chapman, 1989).
Material Science and Polymer Chemistry
Oxidative Polymerization : 2-Fluoro-3-(methylthio)phenol derivatives are used in oxidative polymerization to create various polymeric materials. This application is significant in the field of polymer chemistry and materials science (Hyun, Nishide, Tsuchida, & Yamada, 1988).
Electrochemical Applications : The electrochemical fluorination of methyl(phenylthio)acetate, a compound related to 2-fluoro-3-(methylthio)phenol, is used in various electrochemical processes. This highlights its application in electrochemistry and material science (Balandeh et al., 2017).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and if in eyes, rinsing cautiously with water for several minutes .
Eigenschaften
IUPAC Name |
2-fluoro-3-methylsulfanylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FOS/c1-10-6-4-2-3-5(9)7(6)8/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDFOGGOMUVFED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-(methylthio)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



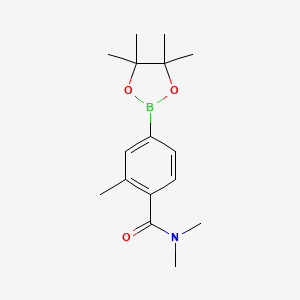
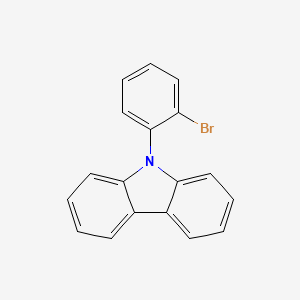

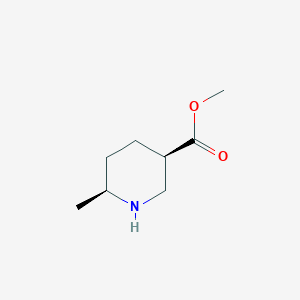
![2,3,4,5-Tetrahydro-8-iodo-2-methyl-1h-pyrido[4,3-b]indole](/img/structure/B1444473.png)
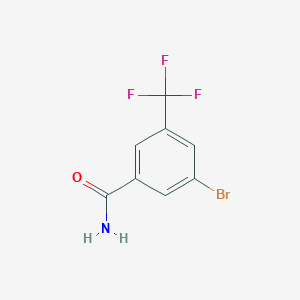


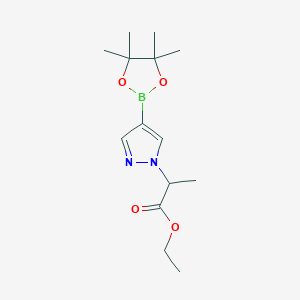
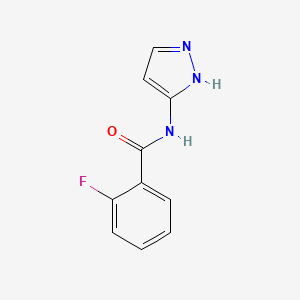
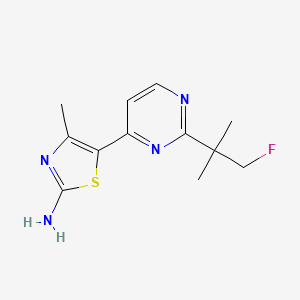
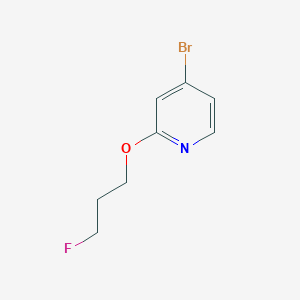

![ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1444487.png)